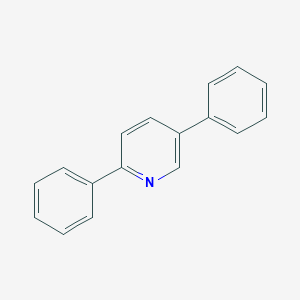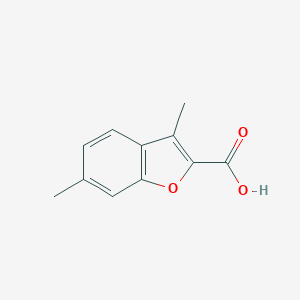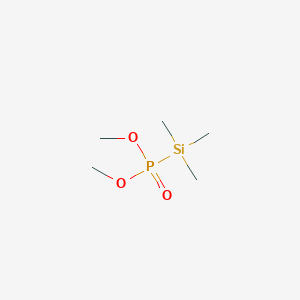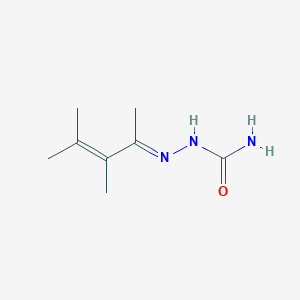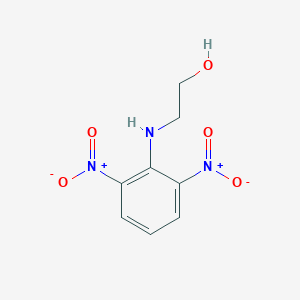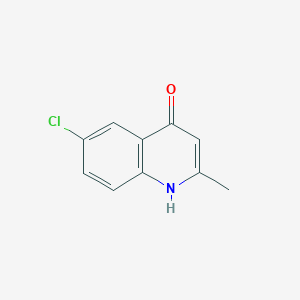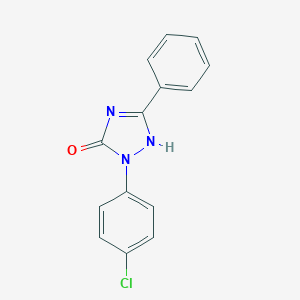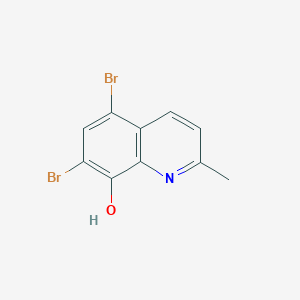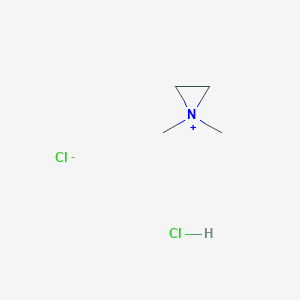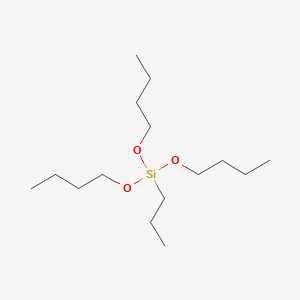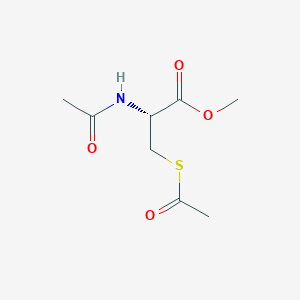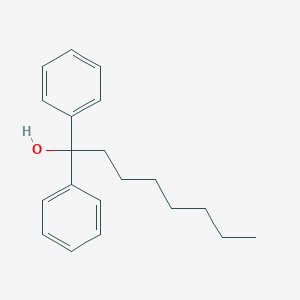
1,1-Diphenyloctan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyloctan-1-ol is a chemical compound that belongs to the class of organic compounds known as fatty alcohols. It is a white, crystalline solid with a mild, sweet odor. This compound has been the subject of much research due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyloctan-1-ol is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body.
Efectos Bioquímicos Y Fisiológicos
1,1-Diphenyloctan-1-ol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Diphenyloctan-1-ol in lab experiments is its relatively low toxicity. However, it can be difficult to work with due to its low solubility in water. Additionally, it can be expensive to synthesize.
Direcciones Futuras
There are several future directions for research involving 1,1-Diphenyloctan-1-ol. One area of interest is its potential use as a drug delivery agent. Another area of interest is its potential use as an insecticide in agriculture. Further research is also needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various diseases and conditions.
Métodos De Síntesis
The synthesis of 1,1-Diphenyloctan-1-ol can be achieved through several methods. One of the most common methods is the reduction of 1,1-Diphenyloctan-1-one using a reducing agent such as sodium borohydride. Another method involves the reaction of 1,1-Diphenyloctene with hydrogen peroxide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1,1-Diphenyloctan-1-ol has been the subject of much research due to its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and analgesic properties. It has also been investigated for its potential use as a drug delivery agent. In the cosmetics industry, it has been used as an emollient and a thickening agent. In agriculture, it has been shown to have insecticidal properties.
Propiedades
Número CAS |
17222-56-9 |
|---|---|
Nombre del producto |
1,1-Diphenyloctan-1-ol |
Fórmula molecular |
C20H26O |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
1,1-diphenyloctan-1-ol |
InChI |
InChI=1S/C20H26O/c1-2-3-4-5-12-17-20(21,18-13-8-6-9-14-18)19-15-10-7-11-16-19/h6-11,13-16,21H,2-5,12,17H2,1H3 |
Clave InChI |
YYJLLMXLZZGCBY-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
CCCCCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Otros números CAS |
17222-56-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



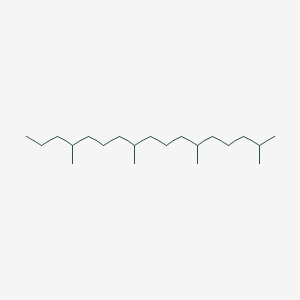
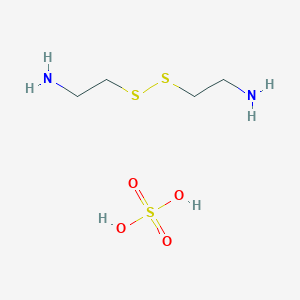
![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)
